molecular formula C12H18ClNO2 B6165157 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 66341-15-9

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No. B6165157
CAS RN: 66341-15-9
M. Wt: 243.7
InChI Key:
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Description

5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (5,8-DMTNHCl) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the alkaloid dimethyltryptamine (DMT), a naturally occurring substance found in plants and animals, and is a potent agonist of the serotonin 5-HT2A receptor. 5,8-DMTNHCl has been used in a variety of studies, ranging from neuroscience to pharmacology, as a tool to investigate the effects of serotonin on various physiological processes.

Scientific Research Applications

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of serotonin on cognitive processes, such as memory and learning, as well as to investigate the effects of serotonin on various physiological processes, including pain, anxiety, and depression. It has also been used to study the effects of serotonin on various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.

Mechanism of Action

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor found in the central and peripheral nervous systems. When 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride binds to the 5-HT2A receptor, it activates a signal transduction cascade that leads to the release of neurotransmitters, such as serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in a variety of physiological processes, including memory and learning, mood regulation, and pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride are varied and depend on the dose and route of administration. At low doses, 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has been shown to produce anxiolytic and antidepressant effects, as well as to improve cognitive performance and memory. At higher doses, it has been shown to produce hallucinogenic effects, as well as to alter mood, perception, and behavior.

Advantages and Limitations for Lab Experiments

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easily synthesized in a laboratory setting. Additionally, it is a potent agonist of the serotonin 5-HT2A receptor, and is therefore suitable for investigating the effects of serotonin on various physiological processes. However, it is important to note that 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has a relatively short half-life, and therefore must be administered in relatively high doses to achieve the desired effects.

Future Directions

There are a number of potential future directions for 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride research. These include further investigation into the effects of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride on cognitive processes, such as memory and learning; further investigation into the effects of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride on neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia; and further investigation into the potential therapeutic applications of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, such as the treatment of anxiety, depression, and pain. Additionally, further research into the pharmacokinetics and pharmacodynamics of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is warranted to better understand the compound’s effects on the body.

Synthesis Methods

The synthesis of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a multi-step process that begins with the reaction of dimethyltryptamine (DMT) with hydrochloric acid (HCl) to produce a salt of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine (5,8-DMTN). This salt is then reacted with sodium hydroxide (NaOH) to produce the hydrochloride salt of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The process is relatively simple and can be carried out in a laboratory setting using readily available reagents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves the reduction of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one followed by reductive amination with methylamine and subsequent salt formation with hydrochloric acid.", "Starting Materials": [ "5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one", "Methylamine", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding water and acidify with hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent.", "Step 5: Concentrate the organic layer and dissolve the residue in methanol.", "Step 6: Add methylamine to the solution and stir for several hours at room temperature.", "Step 7: Quench the reaction by adding water and acidify with hydrochloric acid.", "Step 8: Extract the product with a suitable organic solvent.", "Step 9: Concentrate the organic layer and dissolve the residue in hydrochloric acid to form the hydrochloride salt of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine." ] }

CAS RN

66341-15-9

Product Name

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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